2-tert-butyl-N-[(2-methoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
The compound “2-tert-butyl-N-[(2-methoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a methoxyphenyl group, an imidazo[1,2-b]pyridazine ring, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-b]pyridazine is a bicyclic structure, which could potentially have interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of polar functional groups and aromatic rings could affect its solubility, boiling point, melting point, etc .Mechanism of Action
Target of Action
The primary target of 2-tert-butyl-N-[(2-methoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.
Mode of Action
The compound interacts with its target, the CYP51 protein, by binding to its active site. This interaction inhibits the normal function of the protein, leading to disruption in the biosynthesis of sterols . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-tert-butyl-N-[(2-methoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)16-12-23-17(21-16)10-9-14(22-23)18(24)20-11-13-7-5-6-8-15(13)25-4/h5-10,12H,11H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBBLEVNJZWOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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